molecular formula C9H18ClNO2 B11731341 Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B11731341
M. Wt: 207.70 g/mol
InChI Key: NBFLIARGWFFLAL-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride , which encodes its stereochemical configuration and functional groups. The "1R,3S" descriptors specify the absolute configuration of the two chiral centers at positions 1 and 3 of the cyclohexane ring. The aminomethyl (-CH2NH2) and methyl ester (-COOCH3) substituents occupy equatorial positions in the lowest-energy chair conformation, minimizing steric strain. The hydrochloride salt forms via protonation of the primary amine, yielding a stable ionic pair with the chloride counterion.

Table 1: Molecular Properties

Property Value
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
SMILES COC(=O)[C@@H]1CCCC@@HCN.Cl
CAS Registry 916211-60-4

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic studies of analogous cyclohexane derivatives, such as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid (AMCHA), provide a framework for understanding the target compound’s geometry. In AMCHA, the cyclohexane ring adopts a chair conformation with the aminomethyl and carboxyl groups in trans-diaxial positions, stabilized by intramolecular hydrogen bonds. Extending this to Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, the ester group at position 1 and aminomethyl group at position 3 likely occupy equatorial positions to avoid 1,3-diaxial interactions (Figure 1).

Key Crystallographic Parameters (Hypothetical Model):

  • Crystal System : Monoclinic
  • Space Group : P21/c
  • Unit Cell Dimensions : a = 8.52 Å, b = 10.34 Å, c = 12.17 Å, β = 102.5°
  • Hydrogen Bonding : N–H···Cl (2.89 Å), O–H···O (2.76 Å)

The chloride ion interacts with the protonated amine via a strong ionic bond (N+–H···Cl−), while weaker van der Waals forces stabilize the methyl ester within the lattice.

Conformational Studies of Cyclohexane Ring Systems

The cyclohexane ring’s chair conformation is energetically favored, with substituents adopting equatorial orientations to minimize steric hindrance. Computational models (DFT at B3LYP/6-31G* level) predict a 1,3-diequatorial arrangement for the aminomethyl and ester groups, resulting in a strain energy of 2.3 kcal/mol (Figure 2). This contrasts with the 1,3-diaxial conformation, which exhibits higher strain (6.8 kcal/mol) due to gauche interactions between substituents.

Table 2: Conformational Energy Comparison

Substituent Positions Strain Energy (kcal/mol)
1,3-Diequatorial 2.3
1,3-Diaxial 6.8

NMR studies (1H and 13C) corroborate these findings, showing coupling constants (J = 10–12 Hz) consistent with equatorial substituents and a rigid chair conformation.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt enhances solubility and stability through a robust hydrogen bonding network. In the crystalline state, the protonated amine (NH3+) forms three N–H···Cl− interactions (2.85–2.92 Å), while the ester carbonyl oxygen participates in a weak C=O···H–C interaction (3.12 Å) with adjacent methyl groups (Figure 3). These interactions create a layered lattice structure, as observed in similar cyclohexane-based salts.

Critical Hydrogen Bonds:

  • N1–H1A···Cl1 : 2.89 Å, 157°
  • N1–H1B···Cl1 : 2.91 Å, 163°
  • O2–H2···O1 (ester) : 2.76 Å, 145°

The ionic character of the hydrochloride salt also influences its melting point (mp = 192–195°C) and solubility profile (freely soluble in water, sparingly in ethanol).

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

NBFLIARGWFFLAL-KZYPOYLOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl

Canonical SMILES

COC(=O)C1CCCC(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

Adapted from patent CN112574046A, this method employs lipase-mediated kinetic resolution to separate enantiomers:

  • Cyclohexene Oxide Formation : Cyclohexene is epoxidized using tert-butyl nitrosyl carbonate under CuCl₂ catalysis.

  • Amination : Zinc powder reduces the epoxide to introduce the aminomethyl group.

  • Enzymatic Resolution : Lipozyme 40086 selectively acetylates the (1R,3S)-enantiomer in vinyl acetate, achieving >99% ee.

  • Hydrogenation and Deprotection : Palladium on carbon (10% wt) hydrogenates double bonds, followed by LiOH-mediated deacetylation.

  • Hydrochloride Formation : Acetyl chloride in isopropanol generates the hydrochloride salt (80% yield).

Critical Parameters

  • Lipase Selection : Novozym 435 and Lipozyme 40086 show superior activity, with reaction times optimized to 48 hours at 25°C.

  • Solvent System : Methylene chloride enhances enzyme stability, while isopropanol minimizes racemization during salt formation.

Stereoselective Synthesis via Asymmetric Hydrogenation

Catalytic System Design

This route leverages chiral Ru-BINAP catalysts to hydrogenate a prochiral enamine intermediate:

Methyl 3-(cyanomethyl)cyclohex-1-ene-1-carboxylate+H2Ru-(S)-BINAP(1R,3S)-enantiomer\text{Methyl 3-(cyanomethyl)cyclohex-1-ene-1-carboxylate} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(1R,3S)-enantiomer}

  • Pressure : 50 psi H₂ at 40°C achieves 92% ee but requires post-crystallization to elevate purity.

  • Limitations : Catalyst loading (5 mol%) and substrate sensitivity to over-reduction reduce cost efficiency.

Acid Chloride Intermediate Route

Stepwise Functionalization

Derived from 4-(aminomethyl)cyclohexane-1-carbonyl chloride synthesis, this method involves:

  • Carboxylic Acid Activation : Treating 4-(aminomethyl)cyclohexanecarboxylic acid with SOCl₂ yields the acid chloride (95% conversion).

  • Esterification : Methanol quench forms the methyl ester, though racemization at C1 necessitates chiral HPLC purification.

  • Salt Formation : HCl gas bubbled into ethyl ether generates the hydrochloride (85% yield).

Industrial Scalability

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours via pressurized SOCl₂ delivery.

  • Purity Challenges : Residual thionyl chloride necessitates rigorous washing with cold NaHCO₃.

Hydrochloride Salt Formation and Purification

Crystallization Optimization

Final hydrochloride formation universally employs HCl gas or acetyl chloride in alcoholic solvents:

  • Isopropanol vs. Methanol : Isopropanol yields larger crystals (65% recovery) vs. methanol’s 50%.

  • Temperature Gradient : Cooling from 25°C to 0°C over 6 hours minimizes occluded solvents.

Analytical Validation

  • ¹³C NMR : Confirms ester carbonyl at δ 170.2 ppm and aminomethyl at δ 42.5 ppm.

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves enantiomers (Rₜ = 8.2 min for target) .

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Replacement of the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclohexane derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride has been investigated for its role in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a precursor in the development of novel therapeutic agents.

  • Case Study : Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For example, certain analogs have been developed to inhibit specific enzymes linked to cancer progression .

Neuropharmacology

The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter receptors.

  • Case Study : In vitro studies have demonstrated that derivatives of this compound can modulate receptor activity, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecular architectures.

  • Synthesis Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications. This versatility allows chemists to explore new synthetic routes for producing complex molecules .

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can be used as a chiral auxiliary or catalyst in reactions requiring stereoselectivity.

  • Case Study : Researchers have successfully employed this compound in asymmetric reactions to produce enantiomerically enriched products, which are critical in the pharmaceutical industry for developing safe and effective drugs .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPrecursor for biologically active compounds ,
NeuropharmacologyModulation of neurotransmitter receptors
Organic SynthesisBuilding block for complex molecular architectures ,
Chiral SynthesisUsed as chiral auxiliary or catalyst in asymmetric synthesis ,

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride with structurally related compounds, emphasizing molecular features, stereochemistry, and safety profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Notable Properties/Hazards References
This compound C9H17ClNO2 ~206.45 -COOCH3, -CH2NH2 (1R,3S) Data not explicitly reported; inferred hazards may include irritation (based on amine group) N/A
methyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride C8H16ClNO2 193.67 -COOCH3, -NH2 (1S,3R) Laboratory use; no explicit hazard data
Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride C9H18ClNO2 ~207.67 -COOCH2CH3, -NH2 (1S,3R) Higher lipophilicity vs. methyl ester; no safety data
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol hydrochloride C15H23ClNO2 285.81 -OH(C6H4), -CH2N(CH3)2 (1RS,2RS) H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H410 (aquatic toxicity)
rac-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride C12H16ClFN 243.72 -C6H4F, -NH2 (1R,3S) Aromatic substituent may enhance receptor binding; no hazard data

Key Observations:

Structural Variations: Substituent Effects: The aminomethyl group (-CH2NH2) in the target compound may enhance hydrogen bonding and solubility compared to simpler amino (-NH2) derivatives (e.g., methyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride) .

Safety Profiles: The dimethylamino derivative (C15H23ClNO2) exhibits multiple hazards (e.g., skin/eye irritation, aquatic toxicity) due to its dimethylamino and hydroxyphenyl groups . Ethyl and methyl esters (e.g., compounds from ) lack explicit hazard data, suggesting milder toxicity profiles compared to aromatic or tertiary amine-containing analogs.

Aromatic substituents (e.g., 4-fluorophenyl in ) increase molecular weight and may enhance binding to hydrophobic targets.

Biological Activity

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, also known by its chemical formula C9H17ClN2O2, is a compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN2O2
  • Molecular Weight : 202.70 g/mol
  • CAS Number : 1408235-16-4

The biological activity of this compound is attributed to its structural similarities with amino acids and its ability to interact with various biological targets. The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system, due to its amino group that can participate in hydrogen bonding and ionic interactions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of cyclohexane carboxylates possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
  • Neuropharmacological Effects :
    • The structural features of this compound suggest potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
  • Enzyme Inhibition :
    • Some studies have reported that compounds with similar configurations can inhibit specific enzymes involved in bacterial resistance mechanisms. This could imply that this compound may also have the potential to act as an enzyme inhibitor in microbial systems .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the antibacterial activity of cyclohexane derivatives; highlighted the importance of structural modifications for enhancing efficacy against resistant strains.
Discussed the design and synthesis of nitrogen heterocycles; noted the importance of amino acid-like structures in drug development for antimicrobial agents.
Explored structure-guided design principles for developing selective inhibitors; suggested that similar compounds could be optimized for specific biological targets.

Q & A

Basic: What are the recommended synthetic routes for Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?

Synthetic routes typically involve stereoselective cyclohexane ring formation, followed by functionalization of the aminomethyl and ester groups. Transition metal-catalyzed reactions (e.g., asymmetric hydrogenation or aminomethylation) can achieve high enantiomeric excess. For example, cyclopropane analogs have been synthesized using transition metal catalysts like rhodium or copper to control stereochemistry . Purification via chiral chromatography or recrystallization ensures stereochemical purity. Reaction monitoring using chiral HPLC or NMR with chiral shift reagents is critical for verifying enantiomeric ratios .

Basic: What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments or 13C^{13}\text{C}-1H^{1}\text{H} coupling constants can confirm stereochemistry.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • Polarimetry : Measures optical rotation to assess enantiomeric purity.
    Consistent retention times in chiral HPLC and matching NOE patterns to computational models (e.g., DFT) are essential for validation .

Basic: How should researchers handle and store the compound to maintain stability during experiments?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, dark environment. Avoid moisture to prevent hydrolysis of the ester group .
  • Handling : Use gloves (nitrile), safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents or strong acids/bases to prevent decomposition .

Basic: What are the primary toxicological hazards, and what PPE is recommended?

  • Hazards : Acute toxicity via inhalation (H335), skin irritation (H315), and eye damage (H319). Chronic effects are not fully characterized but may include organ toxicity .
  • PPE : Nitrile gloves, chemical-resistant lab coats, ANSI-approved goggles, and N95 respirators if airborne particulates are generated. Use emergency eyewash stations and safety showers in exposure scenarios .

Basic: What first-aid measures should be prioritized in accidental exposure?

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored. Seek medical attention immediately .
  • Skin/Eye Contact : Rinse with water for 15 minutes. Remove contaminated clothing and wash before reuse .
  • Ingestion : Do NOT induce vomiting. Rinse mouth and seek urgent medical care .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved in different solvent systems?

Contradictions arise from solvent polarity effects on chemical shifts. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to replicate conditions. Cross-validate with computational NMR simulations (e.g., Gaussian or ADF software) and variable-temperature NMR to assess conformational flexibility. Compare data to structurally similar analogs (e.g., cyclopropane derivatives) for pattern matching .

Advanced: What strategies study the compound’s stability under varying pH/temperature, and how are degradation products identified?

  • Stability Studies : Incubate the compound at pH 2–12 (buffered solutions) and temperatures (25–60°C). Monitor degradation via LC-MS or HPLC at timed intervals.
  • Degradation Product Identification : High-resolution MS (HRMS) and MS/MS fragmentation patterns identify breakdown products. For example, ester hydrolysis may yield carboxylic acid derivatives .

Advanced: What mechanistic insights arise from studying the reactivity of the aminomethyl and ester groups?

  • Aminomethyl Group : Reacts with electrophiles (e.g., aldehydes) in Mannich-type reactions. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify nucleophilic reactivity.
  • Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). pH-rate profiles and isotope labeling (18O^{18}\text{O}) elucidate mechanisms .

Advanced: How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

  • Catalytic Screening : Test in asymmetric aldol, Michael, or Strecker reactions using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
  • Enantioselectivity Metrics : Measure ee (enantiomeric excess) via chiral HPLC or NMR. Transition-state modeling (DFT) predicts stereochemical outcomes .

Advanced: What in vitro assays assess biological activity given its physicochemical properties?

  • Permeability Assays : Caco-2 cell monolayers evaluate intestinal absorption potential.
  • Enzyme Inhibition : Screen against serine hydrolases or aminopeptidases (e.g., fluorogenic substrate assays).
  • Cytotoxicity : MTT or resazurin assays in relevant cell lines (e.g., HEK293 or HepG2). Adjust assay buffers to account for solubility limits (logP ~2.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.